Antibacterial agent 157, chemically identified as a novel biphenyl carboxamide derivative (CAS: 2573134-85-5), is a highly specialized active ingredient primarily utilized for its potent fungicidal properties rather than antibacterial applications [1]. In agrochemical research and formulation development, this compound is prioritized for its targeted efficacy against destructive phytopathogens, most notably Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum. Unlike conventional broad-spectrum fungicides, Antibacterial agent 157 operates via a distinct mechanism that influences protein synthesis, making it a critical procurement choice for agricultural R&D programs focused on overcoming multi-drug resistance in crop protection workflows [1].
Procuring generic benchmark fungicides such as carbendazim, dimethomorph, or procymidone as substitutes for Antibacterial agent 157 frequently leads to catastrophic efficacy failures in modern agricultural models [1]. Widespread field resistance to benzimidazoles and dicarboximides means that these older generic compounds can no longer reliably control Botrytis cinerea populations. Generic substitution fails because standard agents target heavily mutated pathways (e.g., tubulin assembly or sterol biosynthesis), whereas Antibacterial agent 157 utilizes a unique biphenyl pharmacophore to disrupt protein synthesis. Consequently, substituting this specific carboxamide with a cheaper, generic in-class alternative will compromise any formulation intended for resistance management, yielding near-zero efficacy against multi-drug-resistant strains [1].
In standardized in vitro screening workflows, Antibacterial agent 157 demonstrates robust baseline efficacy, achieving 70–82% inhibition against Sclerotinia sclerotiorum and Botrytis cinerea at a concentration of 50 μg/mL [1]. When evaluated head-to-head against the commercial benchmark dimethomorph, Antibacterial agent 157 exhibited significantly superior inhibitory activity against these specific pathogens. Furthermore, its activity against Phytophthora capsici outperformed the widely used standard carbendazim [1].
| Evidence Dimension | In vitro mycelial growth inhibition |
| Target Compound Data | 70–82% inhibition of B. cinerea and S. sclerotiorum (at 50 μg/mL) |
| Comparator Or Baseline | Dimethomorph and Carbendazim (inferior inhibition at identical concentrations) |
| Quantified Difference | Significantly higher inhibition percentage against target pathogens compared to commercial benchmarks |
| Conditions | In vitro mycelial growth assay on PDB medium at 50 μg/mL |
Provides agrochemical formulators with reliable, superior baseline potency metrics compared to standard generics, justifying its selection for new product development.
A critical procurement driver for Antibacterial agent 157 is its validated negative cross-resistance profile. In comparative resistance assays, the compound maintained full efficacy against B. cinerea strains that are highly resistant to carbendazim, procymidone, pyraclostrobin, and fludioxonil [1]. Because it operates via a distinct protein synthesis inhibition mechanism rather than the pathways targeted by these four major fungicide classes, it does not suffer from the cross-resistance that plagues generic alternatives [1].
| Evidence Dimension | Efficacy against multi-drug-resistant strains |
| Target Compound Data | Maintained fungicidal efficacy (Negative cross-resistance) |
| Comparator Or Baseline | Carbendazim, procymidone, pyraclostrobin, fludioxonil (Complete loss of efficacy / resistance) |
| Quantified Difference | Restoration of control in resistant populations where 4 major commercial classes fail |
| Conditions | Assays utilizing characterized fungicide-resistant B. cinerea strains |
Ensures that formulations utilizing this compound will remain commercially viable and effective in agricultural regions where standard fungicides have failed.
To validate its utility beyond the petri dish, Antibacterial agent 157 was tested in an in vivo cucumber model against B. cinerea. The compound effectively controlled the disease progression of resistant strains under practical greenhouse conditions [1]. In direct comparison, treatments relying on carbendazim, rutamycin, and pyrazolidide failed to provide adequate control of these specific resistant strains in the same in vivo models [1].
| Evidence Dimension | In vivo disease control on cucumber plants |
| Target Compound Data | Effective control of resistant B. cinerea strains |
| Comparator Or Baseline | Carbendazim and pyrazolidide (Failed to control resistant strains) |
| Quantified Difference | Successful disease suppression vs. uncontrolled disease progression |
| Conditions | In vivo cucumber plant assay infected with resistant B. cinerea Pers. |
Proves that the compound's in vitro potency translates directly to field-applicable agricultural settings, de-risking procurement for translational crop protection R&D.
Due to its validated negative cross-resistance against strains immune to carbendazim and pyraclostrobin, this compound is the optimal choice for agrochemical formulators developing next-generation crop protection products specifically designed to break multi-drug resistance in gray mold [1].
Because Antibacterial agent 157 disrupts protein synthesis rather than sterol biosynthesis, it serves as an essential reference material in label-free quantitative proteomics assays aiming to map novel fungicidal mechanisms of action in Botrytis cinerea [1].
For medicinal and agricultural chemists, the compound provides a proven, highly active biphenyl carboxamide scaffold. It is ideal for procurement as a baseline precursor or benchmark in structure-activity relationship (SAR) studies aiming to synthesize greener, more potent biphenyl derivatives [1].